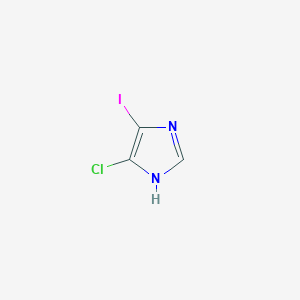

5-chloro-4-iodo-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical Research

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in chemical research. ajrconline.orgresearchgate.net Its prevalence in nature, as seen in the amino acid histidine, the hormone histamine, and the purine (B94841) bases of nucleic acids, underscores its fundamental biological importance. researchgate.netlifechemicals.com In medicinal chemistry, the imidazole moiety is a common feature in a multitude of approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgnih.gov The unique structural and electronic features of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind effectively to various enzymes and receptors. nih.gov This versatility has made imidazole and its derivatives a focal point for the discovery of new and improved therapeutic agents. nih.govjournalijcar.org

Overview of Halogenation Strategies for Heterocyclic Systems

Halogenation is a fundamental transformation in organic synthesis that allows for the precise modification of a molecule's properties. In the context of heterocyclic systems like imidazole, the introduction of halogen atoms can significantly influence factors such as acidity, basicity, and reactivity, and can also serve as a handle for further functionalization through cross-coupling reactions.

The direct halogenation of imidazole itself can be complex and often depends on the specific halogen, reagents, and reaction conditions. wjpsonline.com For instance, direct chlorination can lead to a mixture of undefined products, while bromination typically yields the 2,4,5-tribromo derivative. wjpsonline.comglobalresearchonline.net Iodination to produce 2,4,5-triiodoimidazole (B157059) is generally achieved under alkaline conditions. wjpsonline.comglobalresearchonline.net

More sophisticated methods have been developed to achieve greater control and regioselectivity. These include the use of N-halosuccinimides as halogenating agents and methods involving the halogenation of imidazole N-oxides. researchgate.netgoogle.com For example, a convenient method for accessing 2-haloimidazoles involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, followed by cine-substitution. researchgate.netbeilstein-journals.org Additionally, the use of alkali metal hypohalites or alkaline earth metal hypohalites in the presence of a quaternary ammonium (B1175870) salt catalyst has been reported for the halogenation of imidazoles. google.com The migration of halogen atoms within the imidazole ring, a phenomenon known as halotropy, has also been a subject of computational and mechanistic studies. csic.es

Rationale for Focused Academic Research on 5-Chloro-4-iodo-1H-imidazole and Related Derivatives

The specific substitution pattern of this compound makes it a particularly valuable building block in organic synthesis. The presence of two different halogens at adjacent positions on the imidazole ring offers orthogonal reactivity, allowing for selective functionalization at either the C4 or C5 position. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more robust carbon-chlorine bond. This differential reactivity enables a stepwise and regioselective introduction of various substituents, paving the way for the synthesis of complex, highly functionalized imidazole derivatives.

Research into compounds like this compound is driven by the quest for novel molecules with tailored properties. The ability to precisely control the substitution pattern on the imidazole core is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing chemists to fine-tune the biological activity of a lead compound. Furthermore, the development of efficient synthetic routes to such dihalogenated imidazoles is of significant interest for process chemistry, aiming for scalable and cost-effective production methods. google.com The synthesis of 4,5-diiodo-1H-imidazole, a related compound, is noted for its utility as a medical intermediate and in the synthesis of ligands for catalytic and materials chemistry. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

586965-46-0 |

|---|---|

Molecular Formula |

C3H2ClIN2 |

Molecular Weight |

228.42 g/mol |

IUPAC Name |

5-chloro-4-iodo-1H-imidazole |

InChI |

InChI=1S/C3H2ClIN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) |

InChI Key |

SRLPYSSLGPKAFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)Cl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 4 Iodo 1h Imidazole and Diverse Halogenated Imidazoles

Precursor Synthesis and Imidazole (B134444) Ring Formation

The construction of the foundational imidazole ring is the initial and critical phase in the synthesis of complex halogenated imidazoles. This section details the multi-step organic synthesis techniques employed for this purpose and the strategic use of imidazole N-oxides as key intermediates.

Multi-Step Organic Synthesis Techniques for Imidazole Scaffold Construction

The synthesis of the imidazole core often involves multi-component condensation reactions. researchgate.netacs.org These reactions are prized for their efficiency, bringing together multiple starting materials in a single step to form the heterocyclic ring. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netgrowingscience.com Various catalysts, including p-toluenesulfonic acid (PTSA), have been shown to effectively promote these reactions, leading to good yields under mild conditions. researchgate.net

For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot reaction of benzil, an aldehyde, and ammonium acetate (B1210297). researchgate.net The versatility of this method allows for the incorporation of a wide range of substituents on the imidazole ring by varying the initial aldehyde and dicarbonyl components. researchgate.net Furthermore, the development of solid-phase synthesis and microwave-assisted protocols has enhanced the efficiency and scalability of these methods. growingscience.com The synthesis of imidazole derivatives can also be achieved through the hetero-Cope rearrangement, offering another strategic pathway to the imidazole scaffold. acs.org

Strategic Utilization of Imidazole N-Oxides as Synthetic Intermediates in Halogenation Processes

Imidazole N-oxides have emerged as highly valuable intermediates in the synthesis of halogenated imidazoles. beilstein-journals.orgnih.gov Their unique reactivity allows for regioselective functionalization that can be difficult to achieve with the parent imidazole. beilstein-journals.orgbenthamscience.com The N-oxide group activates the imidazole ring, facilitating subsequent halogenation reactions. beilstein-journals.orgresearchgate.net

The synthesis of imidazole N-oxides can be accomplished through various methods, including the reaction of α-bromo ketones with nitrogen nucleophiles. nih.gov Once formed, these N-oxides can undergo deoxygenative halogenation to introduce a halogen atom at a specific position on the imidazole ring. beilstein-journals.orgresearchgate.net This strategy is particularly useful for the synthesis of 2-haloimidazoles. beilstein-journals.orgnih.govresearchgate.net The use of imidazole N-oxides provides a powerful tool for overcoming challenges in regioselectivity often encountered in direct halogenation of the imidazole ring. beilstein-journals.orgresearchgate.net

Regioselective Halogenation Protocols

Achieving regiocontrol in the halogenation of the imidazole ring is paramount for the synthesis of specific isomers like 5-chloro-4-iodo-1H-imidazole. This section delves into directed chlorination methodologies, including environmentally friendly approaches and a comparative analysis of various chlorinating agents.

Directed Chlorination Methodologies for Imidazole Derivatives

The introduction of a chlorine atom at a specific position on the imidazole ring requires carefully designed synthetic strategies. The inherent reactivity of the imidazole ring can lead to a mixture of products if not properly controlled. ijsr.netchemsociety.org.ng

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. acs.org Solvent-free and transition-metal-free chlorination protocols for imidazoles and their derivatives have gained considerable attention. beilstein-journals.orgacs.orgnih.gov These methods often offer advantages such as reduced waste, lower costs, and simplified purification procedures. acs.org

One notable example is the use of Chloramine-T for the chlorination of imidazo[1,2-a]pyridines under neat (solvent-free) conditions at room temperature. acs.orgnih.gov This method has proven to be highly efficient, providing good to excellent yields of the desired 3-chloro-substituted products. nih.gov The reaction is also applicable to other related heterocyclic systems like imidazo[2,1-b]thiazoles. nih.gov Similarly, the use of oxalyl chloride under solvent-free conditions provides an expeditious route to 2-chloroimidazoles from imidazole N-oxides. northeastern.eduresearchgate.net These "green" protocols often involve simple mixing of the reactants, sometimes in a mortar and pestle, and proceed rapidly to completion. northeastern.eduresearchgate.net

The choice of chlorinating agent is critical in determining the outcome and regioselectivity of the chlorination reaction. A variety of reagents have been explored, each with its own set of advantages and limitations.

Chloramine-T: This reagent has been successfully employed for the regioselective C-3 chlorination of imidazo[1,2-a]pyridines under solvent-free conditions. acs.orgnih.gov It is considered an environmentally friendly option due to its ease of handling and the mild reaction conditions required. acs.orgnih.gov The presence of moisture can influence the reaction, and in some cases, water can be used as the reaction medium. nih.gov

Oxalyl Chloride: In conjunction with imidazole N-oxides, oxalyl chloride serves as a highly effective reagent for the synthesis of 2-chloroimidazoles. beilstein-journals.orgnortheastern.eduresearchgate.net The reaction is typically fast and high-yielding, often proceeding under solvent-free conditions at room temperature. northeastern.eduresearchgate.net This method is particularly valuable for introducing a chlorine atom at the C-2 position, which can be challenging with other reagents. beilstein-journals.orgresearchgate.net

N-Chlorosuccinimide (NCS): NCS is a widely used chlorinating agent for various organic substrates, including imidazoles. clockss.orgnbinno.comtubitak.gov.tr However, the chlorination of the imidazole ring with NCS can be sluggish, sometimes requiring days or weeks for completion. google.com The reactivity can be significantly enhanced by the presence of an acid catalyst like hydrochloric acid. google.com While NCS is effective for chlorinating electron-rich aromatic systems, its application to the imidazole ring may require optimization of reaction conditions to achieve desired outcomes. clockss.orgnbinno.comgoogle.com In some instances, NCS did not yield the desired chlorinated product under conditions where other reagents were successful. acs.org

Molecular Chlorine: The use of molecular chlorine for the chlorination of imidazoles has been studied, particularly in aqueous media. ijsr.net The reaction kinetics are second-order, and the rate is influenced by substituents on the imidazole ring. ijsr.net However, direct chlorination with molecular chlorine can be difficult to control and may lead to multiple chlorinated products. chemsociety.org.ng

The table below provides a comparative overview of these chlorinating agents for imidazole derivatives.

| Chlorinating Reagent | Substrate | Key Features | Regioselectivity |

| Chloramine-T | Imidazo[1,2-a]pyridines | Solvent-free, room temperature, environmentally friendly acs.orgnih.gov | C-3 chlorination acs.orgnih.gov |

| Oxalyl Chloride | Imidazole N-oxides | Fast, high-yielding, solvent-free beilstein-journals.orgnortheastern.eduresearchgate.net | C-2 chlorination beilstein-journals.orgnortheastern.eduresearchgate.net |

| N-Chlorosuccinimide (NCS) | Imidazoles | Can be slow, reactivity enhanced by acid google.com | Variable, can be used for C-chlorination clockss.orgtubitak.gov.tr |

| Molecular Chlorine | Imidazoles | Second-order kinetics in aqueous media ijsr.net | Can be difficult to control chemsociety.org.ng |

Controlled Iodination Methodologies for Imidazole Derivatives

The introduction of iodine to the imidazole ring can be accomplished through several methods, each offering distinct advantages in terms of reactivity, selectivity, and ease of handling. The choice of reagent and reaction conditions is paramount to achieving the desired substitution pattern.

The direct iodination of imidazole can be achieved using elemental iodine (I₂), often in the presence of a base and a co-solvent or promoter to enhance solubility and reactivity. nih.gov A common system involves reacting imidazole with iodine in an alkaline aqueous solution. nih.govgoogle.com Sodium iodide (NaI) or potassium iodide (KI) are frequently used as co-solvents to increase the solubility of iodine in water through the formation of triiodide ions (I₃⁻). nih.govgoogle.com

An alternative and often more convenient iodinating agent is N,N′-diiodo-5,5-dimethylhydantoin (DIH). google.com DIH is a stable, solid reagent that serves as an effective electrophilic iodine source and is comparable in reactivity to molecular iodine but easier to handle. google.com It has been successfully employed for the mono- and di-iodination of the imidazole backbone. rsc.org Disulfide-catalyzed systems using DIH have also been developed, where the disulfide activates DIH as a Lewis base to promote the iodination of electron-rich heterocycles like imidazoles under mild conditions. google.com

| Iodinating System | Typical Role/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iodine (I₂) with NaOH/H₂O | Direct iodination under basic conditions. | Cost-effective and uses readily available materials. | nih.govgoogle.com |

| Sodium Iodide (NaI) / Potassium Iodide (KI) | Used as a co-solvent with I₂ to increase its solubility in aqueous media. | Enhances reaction efficiency in water. | nih.govgoogle.com |

| N,N′-diiodo-5,5-dimethylhydantoin (DIH) | An electrophilic iodinating agent, often used with an acid catalyst or as a standalone reagent. | Solid, stable, and easier to handle than I₂; effective for selective iodination. | google.comuib.no |

The regioselectivity of imidazole iodination, yielding either mono- or di-substituted products, is highly dependent on the reaction conditions, most notably the stoichiometry of the reagents. nih.govgoogle.com Due to the rapid proton transfer between the two nitrogen atoms in an N-unsubstituted imidazole, the 4- and 5-positions are chemically equivalent, leading to a 4(5)-iodo-1H-imidazole product upon mono-iodination. chemsociety.org.ng

To selectively synthesize 4-iodo-1H-imidazole , the molar ratio of the iodinating agent to imidazole is carefully controlled. nih.gov Typically, using less than one equivalent of iodine relative to imidazole under alkaline conditions favors mono-iodination. nih.gov One patented method describes reacting imidazole with iodine in a molar ratio of 2-5:1 to significantly reduce the formation of di- and tri-iodinated byproducts. nih.gov The reaction is often performed at low temperatures (e.g., 0°C) to further enhance selectivity. nih.gov

For the synthesis of 4,5-diiodo-1H-imidazole , an excess of the iodinating agent is used. google.comgoogle.com Reaction protocols often employ at least two equivalents of elemental iodine or DIH to ensure complete di-substitution. google.comgoogle.com For instance, a multigram-scale synthesis of 4,5-diiodo-1H-imidazole involves using 2.0 equivalents of iodine and 4.0 equivalents of potassium iodide relative to imidazole in a sodium hydroxide (B78521) solution. google.com

| Target Product | Key Reaction Parameters | Typical Yield | Reference |

|---|---|---|---|

| 4-iodo-1H-imidazole | - Molar ratio of Imidazole to Iodine: ~2-5:1

| ~70% | nih.gov |

| 4,5-diiodo-1H-imidazole | - Molar ratio of Imidazole to Iodine: ~1:2

| ~78% | google.com |

Sequential Halogenation Approaches for Differential Substituents (e.g., Chloro and Iodo) on the Imidazole Ring

The synthesis of imidazoles with different halogen atoms, such as this compound, requires a sequential halogenation strategy. While direct, documented syntheses for this specific compound are not prevalent, its preparation can be logically approached by the stepwise introduction of chlorine and iodine onto the imidazole ring. The order of halogen introduction and the regioselectivity of the second halogenation step are critical.

A plausible synthetic route could begin with the chlorination of imidazole. The chlorination of imidazole is known to be more complex than bromination or iodination but can be achieved using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). google.comchemsociety.org.ng This would yield 4(5)-chloro-1H-imidazole.

The subsequent iodination of 4(5)-chloro-1H-imidazole would be the next step. The existing chloro-substituent on the imidazole ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. However, the halogen is also an ortho-, para- director in aromatic systems. In the context of the imidazole ring, the chlorine at the 4-position would direct the incoming electrophile (iodine) to the 5-position. Therefore, treating 4-chloro-1H-imidazole with an iodinating agent like DIH or I₂/NaOH would be expected to yield the target compound, this compound.

Alternatively, one could start with 4-iodo-1H-imidazole and perform a subsequent chlorination. The iodo-substituent would similarly direct the incoming chloro-electrophile to the 5-position. The synthesis of related dihaloimidazoles, such as 2-bromo-5-chloro-1H-imidazole from 5-chloro-1H-imidazole, demonstrates the feasibility of such sequential halogenation approaches. evitachem.com

Modern Synthetic Techniques and Process Optimization

To overcome the limitations of traditional batch processing, including scalability and reaction control, modern techniques such as continuous flow synthesis and microwave-assisted reactions have been applied to the production of halogenated imidazoles.

Continuous flow chemistry offers significant advantages for the synthesis of halogenated imidazoles, including enhanced safety, rapid heat and mass transfer, and improved scalability. rsc.orgtandfonline.com Flow processes for the selective mono- and di-iodination of the imidazole backbone have been successfully developed using a multi-jet oscillating disk (MJOD) flow reactor platform. rsc.org

In these systems, N,N′-diiodo-5,5-dimethylhydantoin (DIH) is used as the iodinating reagent. rsc.org The reactions are characterized by short residence times in the reactor, leading to a high mass-time yield. rsc.org For the production of 4(5)-iodo-1H-imidazole hydrochloride, the flow synthesis unit can be connected in-line with a continuous liquid-liquid extraction module for work-up and purification, achieving a production capacity of 95 g per day. rsc.org Similarly, a process for 4,5-diiodo-1H-imidazole has been implemented with a production capacity of 295 g per day, demonstrating the industrial scalability of this technique. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. calpaclab.comresearchgate.net This technology has been effectively applied to the synthesis of various substituted imidazoles.

For instance, the microwave-assisted synthesis of 4(5)-(hetero)aryl-1H-imidazoles via Suzuki-Miyaura cross-coupling of 4-iodo-1H-imidazole has been reported. In one method, a mixture of 4-iodo-1H-imidazole, a boronic acid, and a palladium catalyst in a solvent mixture is heated under microwave irradiation at 110-120°C, with reaction times ranging from 1 to 2 hours. Studies comparing conventional and microwave-assisted methods for synthesizing imidazolium-based ionic liquids have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes while increasing yields. calpaclab.com This "green" technology simplifies handling and processing, making it an attractive method for the rapid synthesis of imidazole libraries for research and development. calpaclab.comresearchgate.net

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Hexyl-3-methylimidazolium bromide | Conventional | 6 h | 72 | calpaclab.com |

| Microwave (300W, 80°C) | 7 min | 85 | calpaclab.com | |

| 1-Butyl-3-methylimidazolium bromide | Conventional | 6 h | 71 | calpaclab.com |

| Microwave (300W, 80°C) | 5 min | 82 | calpaclab.com |

Advanced Purification and Isolation Methodologies for Halogenated Imidazole Products

The successful synthesis of this compound and other halogenated imidazole derivatives is critically dependent on effective purification and isolation strategies. These methodologies are essential for removing unreacted starting materials, catalysts, and isomeric byproducts, thereby ensuring the high purity required for subsequent applications. A range of advanced techniques, from traditional recrystallization to modern chromatographic methods, are employed to achieve this.

The choice of purification method is often dictated by the physical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present in the crude reaction mixture. Common strategies involve an initial work-up phase, including liquid-liquid extraction and washing, followed by a more rigorous purification step like chromatography or recrystallization. nih.gov

Chromatographic Techniques

Column chromatography, particularly flash silica (B1680970) gel chromatography, is a widely utilized method for the purification of halogenated imidazoles. nih.govrsc.org This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (eluent) passes through it. The selection of the eluent system is crucial for achieving effective separation. For instance, mixtures of petroleum ether and ethyl acetate are commonly used, with the polarity being adjusted by varying the ratio of the two solvents. rsc.org In the synthesis of various halogenated 1,5-diarylimidazoles, the crude residue was purified by silica gel column chromatography to isolate the desired 4-halo and 2,4-dihalo imidazole products. nih.gov The process often involves concentrating the reaction mixture, which may be an oily substance, and then applying it to the column. google.com

High-Performance Liquid Chromatography (HPLC) offers a more sophisticated approach for both analytical and preparative-scale separation of imidazole derivatives. ptfarm.plwiley.com HPLC can be used to separate enantiomers of imidazole compounds using chiral stationary phases, such as the CHIRALCEL OJ column. ptfarm.pl The optimization of the mobile phase, which might consist of hexane (B92381) mixed with alcohols like ethanol (B145695) or methanol (B129727), is key to achieving good separation. ptfarm.plwiley.com

Recrystallization and Precipitation

Recrystallization is a powerful technique for purifying solid halogenated imidazole products. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. researchgate.net For example, the crude product of 4,5-diiodo-1H-imidazole can be purified by heating and stirring it in ethyl acetate. google.com Other solvents used for the recrystallization of imidazoles include methanol, ethanol, and mixed solvent systems like ethyl acetate/n-hexane. researchgate.netgoogle.comresearchgate.net

Selective precipitation is another effective isolation strategy, particularly for separating regioisomers. This method involves treating a mixture of isomers with a specific reagent, such as a strong acid, which selectively forms an insoluble salt with the desired product. google.com This technique avoids the need for chromatographic purification by precipitating the target imidazole, which can then be isolated by simple filtration. google.com For instance, N-(4-bromobenzyl)-2-propyl-4-ethyl-imidazole-5-carboxylic acid hydrochloride salt was isolated as a white solid by precipitation from a solution containing its regioisomer using concentrated hydrochloric acid. google.com

Extraction and Washing

Liquid-liquid extraction is a fundamental step in the work-up procedure for most halogenated imidazole syntheses. nih.govrsc.org After the reaction is complete, the mixture is typically treated with water and extracted with an organic solvent immiscible with water, such as dichloromethane (B109758) (DCM) or ethyl acetate. nih.govrsc.orggoogle.com The target halogenated imidazole preferentially dissolves in the organic layer, which is then separated from the aqueous layer containing inorganic salts and other water-soluble impurities. The combined organic layers are often washed with brine (a saturated aqueous solution of NaCl) to remove residual water before being dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. nih.govrsc.org In some cases, a continuous flow liquid-liquid extraction process has been developed to streamline the purification of iodinated imidazoles on a larger scale. rsc.org

The following table summarizes various purification methodologies reported for halogenated imidazole derivatives.

| Compound | Purification Method | Key Parameters | Outcome/Yield | Reference |

| 4-Halo and 2,4-Dihalo Imidazoles | Silica Gel Column Chromatography | Eluent: Not specified | Purified halo-imidazole products | nih.gov |

| Heptan-2-yl-2-((5-chloro-3-iodoquinolin-8-yl)oxy)acetate | Flash Silica Gel Chromatography | Eluent: Petroleum ether: ethyl acetate (100:1 to 10:1) | White solid, 36.7% yield | rsc.org |

| 1,5-Disubstituted-4-chloro-imidazoles | Recrystallization | Solvent: Alcohol | Purified final product | researchgate.net |

| 3-Iodo-6-chloro-imidazo[1,2-a]pyridine | Recrystallization | Solvent: Ethyl acetate/n-hexane mixed solvent | Not specified | google.com |

| 4,5-Diiodo-1H-imidazole | Recrystallization | Solvent: Ethyl acetate (heated and stirred) | White solid, 95% yield | google.com |

| N-(4-bromobenzyl)-2-propyl-4-ethyl-5-formyl imidazole | Selective Precipitation (as tosylate salt) | Reagent: p-Toluenesulfonic acid; Solvent: Ethyl acetate | White solid, 88% yield | google.com |

| 4(5)-Iodo-1H-imidazole HCl salt | Continuous Flow Liquid-Liquid Extraction | Solvents: Not specified | Production capacity of 95 g/day | rsc.org |

| Various Imidazole Derivatives | HPLC | Column: CHIRALCEL OJ; Mobile Phase: Hexane and alcohols | Separation of enantiomers | ptfarm.pl |

Reactivity and Derivatization Pathways of Halogenated Imidazoles

Nucleophilic Substitution Reactions of Halogen Atoms on the Imidazole (B134444) Core

Nucleophilic substitution reactions on the haloimidazole core are a primary pathway for introducing new functional groups. wikipedia.orgmasterorganicchemistry.com In 5-chloro-4-iodo-1H-imidazole, the reactivity of the halogen atoms towards nucleophiles is significantly different. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group. savemyexams.com Consequently, nucleophilic substitution will preferentially occur at the C4 position (bearing the iodo group).

The reactivity in nucleophilic aromatic substitution (SNAr) is enhanced by the presence of electron-withdrawing groups on the ring. lookchem.com For instance, 4,5-dicyano-2-fluoro-1-methylimidazole is highly electrophilic and readily undergoes SNAr reactions with various nucleophiles. lookchem.com While this compound lacks such strong activating groups, the inherent electronic properties of the imidazole ring and the halogens still permit substitution reactions, particularly at the more labile C-I bond. evitachem.com

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The general mechanism involves the attack of the nucleophile on the electron-deficient carbon atom attached to the halogen, leading to the displacement of the halide ion. wikipedia.orgmasterorganicchemistry.com The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, can be tuned to optimize the yield and selectivity of the substitution product.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of two deactivating halogen atoms in this compound reduces the ring's nucleophilicity, making electrophilic substitution more challenging compared to unsubstituted imidazole. The substitution will typically occur at the C2 position, which is the most electron-rich and sterically accessible position in 4,5-dihaloimidazoles.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For related haloindazoles, such as 6-chloro-4-iodo-1H-indazole, the halogen substituents influence the compound's electronic properties and reactivity in such transformations. cymitquimica.com While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles suggest that forcing conditions, such as the use of strong acids or high temperatures, would be necessary to achieve substitution at the C2 position.

Transition Metal-Catalyzed Cross-Coupling Reactions of Haloimidazoles

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize haloimidazoles.

Suzuki-Miyaura Coupling for Arylation of Iodoimidazoles

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective arylation at the C4 position. The C-I bond is considerably more reactive in the oxidative addition step of the catalytic cycle. nih.govresearchgate.netacs.org

This selectivity is a common strategy in the synthesis of complex molecules. For example, studies on other dihaloaromatic compounds have shown that chemoselective Suzuki-Miyaura coupling at the iodo-substituted position can be achieved with high efficiency. acs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like Na₂CO₃ or CsF. mdpi.comnih.gov Microwave irradiation has also been shown to accelerate these coupling reactions significantly. mdpi.com

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodo-1H-imidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | CsF | Toluene/H₂O | 100 °C, 24 h | 82% | nih.gov |

| 4-Iodo-1H-imidazole | 2-Naphthylboronic acid | PdCl₂(dppf) | CsF | Toluene/H₂O | MW, 110 °C, 2 h | >95% conversion | mdpi.com |

| Iodoimidazole derivative | Arylboronic acid | (PPh₃)₂PdCl₂ | K₃PO₄ | Methanol (B129727)/2-MeTHF | 70 °C | Not specified | acs.org |

Stille and Sonogashira Coupling Reactions with Halogenated Imidazole Substrates

The Stille and Sonogashira reactions are also highly effective for functionalizing haloimidazoles. The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. nih.govharvard.edu Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond in this compound would allow for selective coupling at the C4 position. Stille reactions have been successfully used to synthesize 4-vinylimidazoles from the corresponding 4-iodoimidazoles. nih.govfigshare.com

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for introducing alkynyl groups onto the imidazole ring. Again, the reaction would proceed selectively at the C4-iodo position of this compound. wikipedia.orgresearchgate.net Successful Sonogashira couplings have been reported for various 4-iodoimidazoles, yielding 4-alkynylated products in good yields. nih.govresearchgate.net

| Reaction Type | Imidazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Stille | Protected 4-iodoimidazole | Tributylvinylstannane | Pd catalyst | Not specified | 4-Vinylimidazole | nih.gov |

| Stille | 5-Iodoimidazole derivative | Stannylindole | PdCl₂(PPh₃)₂ | Not specified | 5-Indolyl-imidazole | scispace.com |

| Sonogashira | N-protected 4-iodo-5-arylimidazole | 4-Methoxyphenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | 4-Alkynyl-5-arylimidazole | nih.gov |

| Sonogashira | N-tosyl-4-iodoimidazole | Terminal alkynes | Pd catalyst, CuI | Amine base | 4-Alkynylated imidazoles | researchgate.net |

Hydrodehalogenation and Selective Reduction Strategies

Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. In this compound, the difference in the carbon-halogen bond strengths allows for selective hydrodeiodination (removal of iodine) while leaving the chloro group intact. The general reactivity order for hydrodehalogenation is R-I > R-Br > R-Cl > R-F. nih.gov

This selectivity is valuable for synthesizing 4-chloro-1H-imidazole from the dihalogenated precursor. Various methods can be employed for hydrodehalogenation, including catalytic hydrogenation or the use of reducing agents. nih.govacs.org For instance, selective dehalogenation of 4,5-diiodo-1H-imidazole to 4(5)-iodo-1H-imidazole has been achieved by heating with a potassium sulfite (B76179) solution. uib.no A similar strategy could likely be applied to selectively remove the iodo group from this compound. Other methods involve indium-mediated dehalogenation, which has been shown to be effective for various haloaromatics. nih.gov

A "hydrodehalogenation switch" has been described in a switchable process for 4,5-diiodoimidazoles, allowing for the preparation of 4(5)-iodo-1H-imidazole. researchgate.net This highlights the synthetic utility of selective dehalogenation.

Functionalization of the Imidazole N-H Bond for Diverse Derivatives

The N-H bond of the imidazole ring is acidic and can be readily deprotonated by a base to form an imidazolide (B1226674) anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the N1 position. This N-functionalization is a crucial step in the synthesis of many imidazole-based compounds, as it can modulate the electronic properties of the ring and serve as a protecting group strategy. nih.govacs.org

Common N-functionalization reactions include alkylation, arylation, and acylation. For example, the imidazole nitrogen can be protected with a triphenylmethyl (trityl) group using triphenylmethyl chloride in the presence of a base like triethylamine. nih.gov Other common protecting groups include tosyl and various silyl (B83357) groups. researchgate.net The choice of the N-substituent can influence the regioselectivity of subsequent reactions on the imidazole ring. For instance, N-alkylation of imidazoles is a common synthetic step. nih.gov The development of methods for the regiocontrolled synthesis of substituted imidazoles is an active area of research. rsc.org

Cyclization and Rearrangement Reactions Involving Halogenated Imidazole Intermediates

Halogenated imidazoles, including this compound, are versatile intermediates in organic synthesis, capable of undergoing a variety of cyclization and rearrangement reactions to form complex heterocyclic systems. The presence of halogen atoms on the imidazole ring influences its reactivity, providing handles for intramolecular and intermolecular transformations. These reactions are crucial for the construction of fused imidazole frameworks and for accessing diverse substitution patterns on the imidazole core.

Intramolecular cyclization reactions of halogenated imidazole derivatives are a powerful strategy for the synthesis of fused heterocyclic systems. These reactions typically involve the formation of a new ring by the reaction of a side chain, appended to a nitrogen or carbon atom of the imidazole ring, with another part of the imidazole nucleus. The halogen atom can act as a leaving group or participate in the reaction mechanism, for instance, through radical intermediates.

A notable example is the photochemical cyclization of N-substituted iodoimidazoles. The irradiation of 2-iodo-N-(2-arylethyl)imidazoles initiates a radical cyclization to produce 5,6-dihydroimidazo[2,1-a]isoquinolines. psu.edu This process highlights the utility of a halogen atom as a precursor to a radical species, which then undergoes an intramolecular aromatic substitution. The efficiency of such cyclizations can be influenced by the nature of the substituents on the aryl ring, with electron-donating groups generally favoring the reaction. psu.edu

The following table summarizes representative examples of intramolecular cyclizations of halogenated imidazole derivatives.

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodo-N-(2-phenylethyl)imidazole | hν, MeCN | 5,6-Dihydroimidazo[2,1-a]isoquinoline | 85 | psu.edu |

| 2-Iodo-N-(3-phenylpropyl)imidazole | hν, MeCN | 6,7-Dihydro-5H-imidazo[2,1-a] acs.orgbenzazepine | 55 | psu.edu |

Furthermore, halogenated imidazoles can serve as precursors for the synthesis of fused systems through reactions with dinucleophiles. For instance, the reaction of a dihaloimidazole with a 1,2- or 1,3-dinucleophile can lead to the formation of a new five- or six-membered ring fused to the imidazole core.

Rearrangement reactions of halogenated imidazoles, while less common than cyclizations, can provide pathways to substituted imidazoles that are otherwise difficult to access. Thermal and photochemical conditions can induce the migration of halogen atoms around the imidazole ring.

Theoretical studies on the photochemical rearrangement of substituted imidazoles suggest complex pathways involving conical intersections and internal cyclization-isomerization steps. acs.orgnih.gov These rearrangements can lead to a scrambling of the substituent positions on the imidazole ring.

A documented example of a thermal rearrangement involves N-hydroxyimidazole thiocarbamoyl derivatives. Heating these compounds leads to a nih.govnih.gov-sigmatropic-like rearrangement, resulting in the migration of the thiocarbamoyl group from the nitrogen to the C2 or C4 position of the imidazole ring. researchgate.netarkat-usa.org While this example does not involve a halogenated imidazole, it establishes the principle of thermal rearrangements in the imidazole system.

The table below outlines a known thermal rearrangement in the imidazole series.

| Starting Material | Reaction Conditions | Products | Ratio | Reference |

|---|---|---|---|---|

| 1-(Dimethylthiocarbamoyloxy)imidazole | Chlorobenzene, 140 °C | S-(1H-Imidazol-2-yl) dimethylcarbamothioate and S-(1H-Imidazol-4-yl) dimethylcarbamothioate | 1:1 | researchgate.net |

Theoretical and Computational Studies on Halogenated Imidazole Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 5-chloro-4-iodo-1H-imidazole. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energetic landscapes with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. tandfonline.com It is employed to optimize molecular geometries and predict a variety of chemical properties. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional, can determine optimized bond parameters, which show good agreement with experimental data from techniques like single crystal X-ray diffraction. tandfonline.com

Key applications of DFT for halogenated imidazole systems include:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. researchgate.net

Reactivity Descriptors: Calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into chemical reactivity and the ability of the molecule to donate or accept electrons. tandfonline.comdergipark.org.tr The distribution of these orbitals can indicate likely sites for electrophilic and nucleophilic attack. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. tandfonline.comresearchgate.net For instance, in related imidazole derivatives, the blue nucleophilic area is often associated with hydrogen atoms. tandfonline.com

Substituent Effects: DFT studies on related systems have shown that electron-withdrawing substituents, such as halogens, can render the imidazole ring more susceptible to nucleophilic attack. scirp.org

The table below summarizes typical parameters calculated using DFT for imidazole derivatives, based on findings from related compounds. dergipark.org.tr

| Calculated Property | Significance | Typical Finding in Imidazole Systems |

| HOMO Energy | Indicates electron-donating ability | Surfaces often located over the imidazole ring and hydroxyl groups. dergipark.org.tr |

| LUMO Energy | Indicates electron-accepting ability | Surfaces often located on aromatic rings attached to the imidazole core. dergipark.org.tr |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity | A smaller gap suggests higher reactivity. dergipark.org.tr |

| Dipole Moment (µ) | Measures molecular polarity | Varies significantly with substitution, affecting solubility and interactions. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Harder molecules are generally less reactive. dergipark.org.tr |

For highly accurate energy calculations, high-level composite methods such as Gaussian-4 (G4) are employed. csic.esresearchgate.net These methods combine results from several different levels of theory and basis sets to achieve chemical accuracy (typically within ~1 kcal/mol or 4 kJ/mol) for thermochemical data like heats of formation and reaction energies. csic.es

Studies on the migration of halogen atoms (F, Cl, Br) in imidazole rings have utilized the G4 method to calculate the energetics of various isomers and the transition states that separate them. csic.esresearchgate.net This is particularly relevant for understanding the formation of C-halogenated imidazoles, which may proceed through an N-halogenated intermediate followed by a halogen migration (halotropy). csic.es The G4 method is considered very reliable for these types of thermodynamic calculations. csic.es The calculations are often performed in the gas phase for computational efficiency and comparison with standard NIST data. csic.es

The following table presents G4-calculated heats of formation (ΔfH°gas-calc) for various chloro- and bromo-imidazole isomers, providing insight into their relative stabilities. csic.es

| Compound | ΔfH°gas-calc (kJ·mol⁻¹) (X = Cl) | ΔfH°gas-calc (kJ·mol⁻¹) (X = Br) |

| 1-X-1H-imidazole | 184.9 | 230.6 |

| 2-X-1H-imidazole | 114.1 | 162.5 |

| 5-X-1H-imidazole | 106.3 | 156.6 |

| 4-X-1H-imidazole | 106.3 | 156.6 |

Molecular Dynamics and Docking Simulations

To understand how halogenated imidazoles interact with biological macromolecules, such as proteins, researchers use molecular docking and molecular dynamics (MD) simulations. These computational techniques are essential in drug discovery for predicting binding modes and affinities. pensoft.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein's active site. pensoft.net For halogenated imidazole derivatives, docking studies have been performed against various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A, and cytochrome P450-dependent sterol-14α-demethylase. pensoft.netscielo.broup.com

These studies reveal that:

Halogenated imidazoles can form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the protein's binding pocket. pensoft.netscielo.br

The halogen atoms themselves can participate in specific, favorable interactions known as halogen bonds. nih.gov

The calculated binding affinity or docking score provides an estimate of the strength of the ligand-target interaction, which can be correlated with experimental biological activity. oup.comnih.gov For example, molecular modeling of certain halogenated derivatives showed that the calculated binding free energy values were in agreement with their experimentally determined Minimum Inhibitory Concentration (MIC) values. oup.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational flexibility. pensoft.netresearchgate.net Starting from a docked pose, an MD simulation calculates the trajectory of atoms over a set period (e.g., 100 ns), allowing for a more realistic assessment of the interaction in a simulated physiological environment. tandfonline.com

Key parameters analyzed from MD simulations of halogenated imidazole systems include:

Root Mean Square Deviation (RMSD): This parameter tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. pensoft.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, identifying flexible and rigid regions of the protein upon ligand binding. doaj.org

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation, as these are critical for binding stability. pensoft.netresearchgate.net

Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are often used to post-process MD trajectories to obtain a more accurate estimate of the binding free energy of the complex. scielo.brdoaj.org

Mechanistic Investigations of Halogenation and Functionalization Reactions

Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving halogenated imidazoles. By mapping the potential energy surface, researchers can identify intermediates, transition states, and reaction pathways for both the synthesis (halogenation) and subsequent modification (functionalization) of the imidazole ring.

The mechanism of electrophilic halogenation on the imidazole ring has been a subject of theoretical investigation. It is proposed that the reaction can begin with halogenation at a nitrogen atom (N-halogenation) to form an N-halo-1H-imidazole intermediate. csic.es This may be followed by an intramolecular halogen migration (halotropy) to a carbon atom, ultimately leading to the more stable C-halogenated product after proton loss. csic.es

For functionalization reactions, DFT calculations have been used to study:

SN2 Reactions: The mechanism for the formation of imidazolium-based ionic liquids from the reaction of N-alkyl imidazoles with halogenated hydrocarbons has been shown to proceed via an SN2 transition state, with the energy barrier being significantly influenced by the polarity of the environment. researchgate.net

Palladium-Catalyzed C-H Functionalization: The mechanism of palladium-catalyzed reactions, such as isocyanide insertion, can be explored to understand how C-H bonds on the imidazole ring are selectively activated to form new carbon-carbon bonds. acs.org

Cyclization Reactions: The selective synthesis of various heterocyclic structures can be achieved through halogen-induced cyclizations. For example, the treatment of N-alkenyl formamidines with iodine reagents can lead to the formation of imidazole rings via an iodo-amino-cyclization mechanism. mdpi.com

These mechanistic studies provide a fundamental understanding of the reactivity of the halogenated imidazole scaffold, which is essential for developing new synthetic methodologies and designing novel functional molecules.

Analysis of Tautomerism and Proton Transfer Processes within Imidazole Ring Systems

The imidazole ring is characterized by its ability to undergo tautomerism, a process involving proton transfer between its two nitrogen atoms. This is a key feature of pyrazoles and other azoles as well. mdpi.com This prototropic tautomerism is a fundamental equilibrium in many biological and chemical processes. conicet.gov.ar In the case of this compound, two primary tautomers exist: this compound and 4-chloro-5-iodo-1H-imidazole.

Computational studies, often employing Density Functional Theory (DFT), are used to analyze the energetics of this process. researchgate.net These calculations can determine the relative stability of the different tautomers and the energy barrier for the intramolecular proton transfer. researchgate.net The solvent environment plays a crucial role in the tautomeric equilibrium. mdpi.comconicet.gov.ar Polar protic solvents can divert intermolecular interactions, affecting the stability of tautomers. mdpi.com

Ultrafast spectroscopy combined with quantum chemical calculations has been used to study proton transfer pathways mediated by imidazole. nih.gov Such studies reveal that imidazole can act as both a proton donor and acceptor, facilitating complex transfer mechanisms. nih.gov For substituted imidazoles, the electronic nature of the substituents significantly modulates the energy balance of the keto-enol equilibrium. conicet.gov.ar Computational analyses have shown that electron-withdrawing groups, such as halogens, influence the acidity and basicity of the ring nitrogens, thereby affecting the proton transfer barrier. mdpi.com

| Process | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Proton Transfer in Pyrazoles | DFT (6-311++G(d,p)) | Solvent molecules have a significant contribution to the intermolecular proton transfer and tautomerism. | mdpi.com |

| Tautomerism in Hydroxypyrazines | DFT | Keto-enol balance is modulated by solvent polarity and electronic nature of substituents. | conicet.gov.ar |

| Proton Transfer in Schiff Bases | DFT (B3LYP) | Stepwise and concerted mechanisms for proton transfer can be proposed and their energy barriers calculated. | researchgate.net |

| Ultrafast Proton Transfer | Quantum Chemical Calculations | Imidazole can mediate proton transfer by acting as both a proton donor (N-H group) and acceptor (lone pair). | nih.gov |

Computational Modeling of Halogen Migration and Rearrangements in Imidazoles

Beyond proton transfer, halogenated imidazoles can theoretically undergo halogen migration, also known as halotropy. csic.esresearchgate.net This process, which involves the intramolecular migration of a halogen atom, has been a subject of computational investigation, as clear experimental evidence is often lacking. csic.esresearchgate.net

Quantum chemical methods, such as the high-accuracy composite method Gaussian-4 (G4), have been employed to calculate the structures and energetics of minima and transition states for the migration of halogen atoms (F, Cl, Br) in the imidazole ring. csic.esresearchgate.net Studies propose that the C-halogenation of imidazole may proceed through an N-halogenated intermediate. csic.esresearchgate.net For instance, the chlorination of imidazole may start with the formation of 1-chloro-1H-imidazole, followed by an N-to-C chlorotropy to yield a non-aromatic intermediate (4-chloro-4H-imidazole), which then undergoes prototropy to form the final C-chloro-1H-imidazole product. csic.esresearchgate.net

These computational models have calculated the energy barriers for these migration steps. The migration of a halogen atom is a csic.esscience.gov-sigmatropic shift, involving the movement of the substituent across five atoms of the pi system. csic.es The energy profile for these rearrangements shows that the barrier for halogen migration increases from bromine to chlorine to fluorine. csic.es

| Migrating Atom | Migration Type | Calculated Barrier (G4 Method) | Reference |

|---|---|---|---|

| H | Csp³ → Csp² | ~113.4 (mean value) | researchgate.net |

| F | Csp³ → Csp² | 200.8 | researchgate.net |

| Cl | N → C (Chlorotropy) | Higher than Br migration | csic.es |

| Br | N → C (Bromotropy) | Similar energy to H migration | csic.es |

Elucidation of Reaction Pathways and Transition States through Computational Approaches

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms, identifying intermediates, and characterizing transition states. researchgate.net For halogenated imidazoles, these methods are applied to understand their reactivity in various chemical environments. Automated workflows can now perform transition state searches with minimal user input, requiring only the structures of the reactants and products. researchgate.net

One area of study is the atmospheric oxidation of imidazole initiated by hydroxyl (OH) radicals. rsc.orgrsc.org High-level quantum chemistry methods are used to systematically explore the reaction pathways, including OH-addition and H-abstraction. rsc.orgrsc.org These calculations determine the energy barriers for different reaction channels, identifying the most kinetically favorable pathways. rsc.org For example, in the reaction of imidazole with OH radicals, OH addition to the carbon atoms is found to be significantly faster than hydrogen abstraction. rsc.org

Another application is modeling the dissociation of imidazole on metal surfaces, which is relevant to its use as a corrosion inhibitor. gdut.edu.cn Density functional theory calculations with periodic models can investigate the adsorption behavior and subsequent C-H or N-H bond dissociation pathways on a surface like iron. gdut.edu.cn Such studies calculate reaction energies and activation barriers, revealing that C-H bond dissociation can be energetically more favorable than N-H cleavage. gdut.edu.cn

| Reaction | Computational Method | Pathway | Activation Energy / Barrier | Reference |

|---|---|---|---|---|

| Imidazole Dissociation on Fe(100) | DFT | Direct C-H Cleavage | 0.46 eV | gdut.edu.cn |

| Direct N-H Cleavage | 0.76 eV | gdut.edu.cn | ||

| H-abstraction from Imidazole by OH radical | M06-2X/aug-cc-pVTZ | From C₂-H | 6.07 kcal mol⁻¹ | rsc.org |

| From C₄-H | 5.86 kcal mol⁻¹ | rsc.org | ||

| From C₅-H | 7.61 kcal mol⁻¹ | rsc.org |

Computational Design and Virtual Screening of Novel Halogenated Imidazole Derivatives

The insights gained from theoretical studies are leveraged in the rational design and virtual screening of new halogenated imidazole derivatives with desired properties, particularly in drug discovery. scielo.broup.com Computer-Aided Drug Design (CADD) encompasses a range of in silico techniques to identify and optimize lead compounds. scielo.br

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of imidazole derivatives with their biological activity. scielo.br Robust and predictive QSAR models, built using machine learning algorithms like Random Forest, can guide the design of new analogues with potentially enhanced activity. scielo.br

Virtual screening is a key computational technique for identifying novel compounds from large databases. nih.gov Methods include:

Pharmacophore-based screening: This technique uses a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. nih.gov Models can be generated from known active ligands or protein-ligand complexes to screen libraries for compounds that match the pharmacophore. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is used to screen libraries of compounds, such as imidazole derivatives, against a specific biological target, like the main protease of a virus. mdpi.com The binding affinities are calculated to rank and prioritize candidates for further testing. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. mdpi.com These simulations provide a more detailed view of the molecular interactions and can help validate the results from molecular docking. scielo.brmdpi.com

These computational approaches have been successfully applied to design and identify imidazole derivatives for various therapeutic targets, including anti-cancer and antiviral agents. scielo.broup.commdpi.com The combination of these methods allows for a targeted approach to drug design, saving time and resources compared to traditional methods. oup.commdpi.com

Applications of Halogenated Imidazoles in Advanced Chemical Research

Utilization as Scaffolds and Building Blocks in Medicinal Chemistry Research

The imidazole (B134444) ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov Halogenation of this scaffold, as seen in 5-chloro-4-iodo-1H-imidazole, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of molecules, leading to enhanced therapeutic potential.

Development of Imidazole-Based Building Blocks for Synthesis of Bioactive Compound Libraries

Halogenated imidazoles are crucial building blocks for the synthesis of diverse libraries of bioactive compounds. google.com The differential reactivity of the halogen substituents in molecules like this compound allows for selective functionalization through various cross-coupling reactions. For instance, the iodo group is typically more reactive than the chloro group in reactions like Suzuki or Sonogashira couplings, enabling the sequential introduction of different substituents at specific positions on the imidazole ring. This regioselective functionalization is a key strategy for generating molecular diversity and exploring the chemical space around the imidazole core.

The synthesis of poly-substituted imidazoles often starts from readily available halogenated precursors. researchgate.net Metal-halogen exchange reactions are also employed to create reactive organometallic imidazole intermediates, which can then be treated with a variety of electrophiles to introduce new functional groups. rsc.org This strategic approach facilitates the construction of complex molecules with tailored biological activities, ranging from kinase inhibitors to antifungal agents. mdpi.comnih.gov

Exploration of Halogenated Imidazoles as Ligands for Enzyme and Receptor Interaction Studies

The incorporation of halogen atoms into imidazole-based ligands significantly influences their interaction with biological targets like enzymes and receptors. nih.gov Halogens, particularly chlorine, bromine, and iodine, can act as halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on a protein. mdpi.com This interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand.

In the context of this compound, both the chlorine and iodine atoms can participate in halogen bonding within an active site, potentially occupying pockets that are not accessible to traditional hydrogen bond donors. nih.gov This property is particularly valuable in drug design for enhancing potency and modulating selectivity. For example, studies on halogenated ligands targeting protein kinases have demonstrated the importance of halogen bonds in achieving high affinity. mdpi.com Furthermore, the lipophilicity of a molecule is increased by halogenation, which can improve its ability to cross cell membranes and reach its intracellular target.

| Parameter | Description | Implication for this compound |

| Halogen Bonding | A directional, non-covalent interaction between a halogen atom and a nucleophilic site (e.g., O, N, S atom in a protein). | The chlorine and iodine atoms can act as halogen bond donors, enhancing binding affinity and selectivity for enzyme/receptor targets. mdpi.com |

| Lipophilicity | The ability of a compound to dissolve in fats, oils, and non-polar solvents. Halogenation generally increases lipophilicity. | Increased membrane permeability, potentially improving oral absorption and access to intracellular targets. nih.gov |

| Steric Effects | The size of the halogen atoms (I > Cl) influences the overall shape of the molecule. | The bulky iodine and smaller chlorine atoms can be used to probe and fit into specific pockets within a protein's active site, influencing selectivity. |

| Electronic Effects | Halogens are electron-withdrawing, which alters the electron distribution of the imidazole ring. | Modifies the pKa of the imidazole nitrogens and influences the strength of other interactions, such as hydrogen bonding and π-π stacking. |

Design of Pharmacophore Models Incorporating Halogenated Imidazole Motifs

A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to exhibit a specific biological activity. dergipark.org.tr The unique properties of halogenated imidazoles make them important motifs in the design of such models. Modern pharmacophore modeling increasingly recognizes the importance of specific interactions like halogen bonding. pensoft.net

When designing a pharmacophore based on a ligand like this compound, key features would include:

Hydrogen Bond Acceptors: The non-protonated nitrogen of the imidazole ring.

Hydrogen Bond Donors: The N-H group of the imidazole ring.

Aromatic/Hydrophobic Regions: The imidazole ring itself.

Halogen Bond Donors: The chlorine and iodine atoms.

The inclusion of a halogen bond donor feature in a pharmacophore model allows for the virtual screening of compound libraries to identify novel molecules that can exploit this interaction for enhanced biological activity. dergipark.org.tr This approach has been successfully used to identify new lead compounds for various targets, including anticancer and antifungal agents. nih.govpensoft.net Computational studies, such as molecular docking and molecular dynamics, are used to refine these models and predict how halogenated imidazole derivatives will interact with their target proteins. researchgate.net

Role in Material Science and Coordination Chemistry

Beyond medicinal applications, halogenated imidazoles are valuable components in the fields of material science and coordination chemistry. Their ability to act as ligands and their propensity for directed intermolecular interactions are key to their utility.

Synthesis of Novel Materials with Specific Chemical Properties

Halogenated imidazoles serve as building blocks for novel materials, including Zeolitic Imidazolate Frameworks (ZIFs), a subclass of Metal-Organic Frameworks (MOFs). The properties of these materials can be tuned by modifying the imidazole linker. For instance, using halogenated imidazolate linkers in ZIF-8 has been shown to improve CO2 uptake, which is attributed to changes in the microstructure and the electron-withdrawing nature of the halogen groups. mdpi.com

The ability of halogens to participate in halogen bonding provides a powerful tool for crystal engineering. science.gov This directional interaction can be used to guide the self-assembly of molecules into specific supramolecular architectures, leading to the creation of materials with desired properties such as liquid crystals and functional gels.

Application as Ligands in Metal Complexes for Investigating Spin Crossover Phenomena

In coordination chemistry, imidazole derivatives are widely used as ligands to form complexes with transition metals. researchgate.net Halogenated imidazoles are particularly interesting as ligands in the study of spin-crossover (SCO) phenomena. mdpi.com SCO is a property of some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or light. mdpi.com

The ligand field strength is a critical parameter that determines whether a complex will exhibit SCO. The electronic properties of the ligands directly influence this field strength. By substituting the imidazole ligand with halogens, the electron density on the coordinating nitrogen atom can be finely tuned. The electron-withdrawing nature of chlorine and iodine atoms in a ligand like this compound can modulate the ligand field, thereby altering the spin transition temperature (T1/2) of the resulting metal complex. mdpi.comnih.gov Research on iron(II) complexes with halogen-substituted ligands has shown that the nature of the halogen can systematically shift the SCO properties, demonstrating that ligand design is a successful strategy for controlling the magnetic and electronic properties of these materials. nih.govresearchgate.net

| Property | Influence of Halogenated Imidazole Ligand |

| Spin Transition Temperature (T1/2) | The electron-withdrawing effects of halogens modify the ligand field strength, which directly influences the temperature at which the spin transition occurs. mdpi.commdpi.com |

| Cooperativity | Intermolecular interactions, such as hydrogen bonds and halogen bonds between complex units, can influence the abruptness and hysteresis of the spin transition. researchgate.net |

| Structural Changes | The transition between high-spin and low-spin states is accompanied by changes in the metal-ligand bond lengths, which can be influenced by the steric and electronic nature of the halogenated ligand. nih.gov |

Development of Electronic and Optical Materials from Imidazole Derivatives

Imidazole derivatives are widely utilized in the synthesis of materials for electronic and optical applications, particularly in the field of organic light-emitting diodes (OLEDs). tandfonline.com Their inherent electron-withdrawing properties make them suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.com The stability of the imidazole ring, which can withstand temperatures up to 400°C, is a crucial characteristic for the fabrication of durable OLED devices. tandfonline.com

The incorporation of halogen atoms into the imidazole structure can significantly influence the material's photophysical properties. Halogenation can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency of the resulting materials. Research into various imidazole derivatives has shown that their excellent photoluminescence, electroluminescence, and electrochemical properties are key to their performance in OLEDs. tandfonline.comtandfonline.com For instance, certain synthetic fluorescent imidazoles have demonstrated pH-dependent optical properties, showing distinct absorption and emission bands under different pH conditions, which suggests their potential use in sensor applications. nih.govnih.gov The development of novel imidazole derivatives for use in organic electronic devices is an ongoing area of research, with the goal of achieving high efficiency, low drive voltage, and enhanced stability. google.comuokerbala.edu.iq

Table 1: Photoluminescent Properties of Selected Imidazole Derivatives

| Compound Class | Emission Wavelength (nm) | Application |

|---|---|---|

| 2-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H imidazole | 490 | OLED |

| 2-(4-(tert-butyl)phenyl)-1,4,5-triphenyl-1H imidazole | 495 | OLED |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 488 | OLED |

This table presents data for representative imidazole derivatives to illustrate the optical properties of this class of compounds. nih.gov

Contributions to Catalysis Research and Synthetic Methodology Development

In the realm of organometallic chemistry, imidazole and its derivatives are highly valued as ligands. researchgate.net The imine nitrogen atom of the imidazole ring readily donates its lone pair of electrons to form stable coordination complexes with a wide range of transition metals, including iron, cobalt, nickel, zinc, and ruthenium. wikipedia.org These complexes are central to many catalytic processes.

The electronic properties of the imidazole ligand can be fine-tuned by introducing substituents, such as halogens. Halogen atoms, being electron-withdrawing, can modulate the electron density at the coordinating nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex. This allows for the rational design of catalysts with specific activities. For example, organometallic complexes featuring terminal imidazolato ligands can themselves act as "metalloligands," capable of coordinating to other metal centers to form bimetallic or polymetallic structures with unique catalytic or material properties. acs.org The use of halogenated imidazole ligands in zeolitic imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), has been shown to improve CO2 uptake, highlighting their role in designing functional materials for gas capture and catalysis. mdpi.com

Beyond their role as ligands, certain halogenated imidazole derivatives can function directly as catalysts or promoters in organic reactions. Their ability to act as both weak acids and moderately strong bases allows them to participate in various catalytic cycles. tandfonline.com For instance, an efficient copper-catalyzed amidation of halogenated imidazoles has been developed, which not only provides a route to functionalized imidazoles but also leads to the synthesis of new chiral imidazole nucleophilic catalysts. rsc.org These catalysts have shown utility in applications such as the kinetic resolution of secondary alcohols. rsc.org

Furthermore, the unique reactivity of the halogenated imidazole scaffold has been exploited in synthetic chemistry. The presence of halogen atoms provides reactive handles for further chemical modifications through cross-coupling reactions, enabling the construction of more complex molecules. csic.es Some halogenated imidazole compounds have also been investigated for their ability to inhibit specific enzymes, such as protein kinase CK2 and CDK9, which play roles in regulating transcription. This suggests a potential role for these compounds in modulating biological pathways through catalytic site inhibition. nih.gov

Research in Agrochemicals and Diagnostic Probes

The imidazole moiety is a well-established pharmacophore in antifungal agents. biolmolchem.comjsynthchem.com Many commercial antifungal drugs, such as miconazole (B906) and clotrimazole, contain an imidazole ring and function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.comtheaspd.com The introduction of halogen atoms into the imidazole ring is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. nih.gov

Research has demonstrated that halogenated imidazole derivatives can exhibit significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. biolmolchem.comjsynthchem.comrepec.org For example, the compound 5-chloro-1-methyl-4-nitroimidazole (B20735) showed excellent activity against these fungal strains. repec.orgresearchgate.net Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as halogens, can increase the penetration of the compounds into the fungal membrane, thereby enhancing their antifungal effect. biolmolchem.comjsynthchem.com This makes halogenated imidazoles, including this compound, promising candidates for the development of new and effective antifungal agents for agricultural use. nih.gov

Table 2: Antifungal Activity of a Representative Halogenated Nitroimidazole

| Compound | Fungal Strain | Minimum Bactericidal Concentration (mg/mL) |

|---|---|---|

| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans | 2.5 |

This table shows the in-vitro antifungal activity of a related halogenated imidazole compound. repec.orgresearchgate.net

The unique optical properties of certain imidazole derivatives make them attractive for the development of diagnostic probes and sensors. nih.gov Fluorescent molecules containing an imidazole core can be designed to respond to specific changes in their environment, such as pH. nih.gov This sensitivity allows them to function as molecular probes for monitoring biological processes or for use in diagnostic assays.

The incorporation of halogens can further refine these properties. Halogen bonding is a recognized interaction that can be exploited in the design of selective molecular recognition systems, which are the basis of diagnostic sensors. While specific research on this compound in diagnostic assays is nascent, the broader class of halogenated heterocyclic compounds is being explored for these applications. For instance, molecularly imprinted electrochemical sensors have been developed for the detection of halogenated anti-infective agents, demonstrating the utility of halogenated scaffolds in creating selective diagnostic tools. nih.gov The ability to append fluorescent groups to the imidazole ring, combined with the modulating effects of halogen substituents, offers a pathway to creating novel probes for disease diagnosis. acs.org

Advanced Analytical and Spectroscopic Characterization in Halogenated Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of halogenated imidazoles. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the number and connectivity of atoms.

In the ¹H NMR spectrum of an imidazole (B134444) derivative, the protons on the imidazole ring typically appear as distinct signals. For a compound like 5-chloro-4-iodo-1H-imidazole, a single proton signal would be expected for the hydrogen at the C2 position. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the halogen substituents. The N-H proton often appears as a broad signal due to rapid chemical exchange, although its observability can depend on the solvent and temperature. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In halogenated imidazoles, the carbon atoms directly bonded to halogens (C4 and C5) will exhibit chemical shifts that are significantly affected by the electronegativity and size of the halogen atoms. The signals for these carbons can sometimes be broad or difficult to detect, particularly in cases of fast tautomerization in solution. mdpi.com Solid-state NMR techniques, such as ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), can be employed to overcome the challenges of fast tautomerization in solution, providing a clearer structural picture. mdpi.com

NMR is also a powerful technique for monitoring the progress of halogenation reactions. beilstein-journals.org By taking spectra of the reaction mixture at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction completion and the identification of any intermediates or byproducts. For instance, the iodination of an imidazole precursor can be followed by observing the characteristic downfield shift of the proton at the site of iodination.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) for Halogenated Imidazoles | Notes |

| ¹H | 7.0 - 8.0 | Chemical shifts for C-H protons on the imidazole ring. |

| ¹H | 10.0 - 14.0 | Broad signal for the N-H proton, highly dependent on solvent and concentration. |

| ¹³C | 75 - 100 | Range for carbon atoms bonded to iodine (C-I). |

| ¹³C | 115 - 130 | Range for carbon atoms bonded to chlorine (C-Cl). |